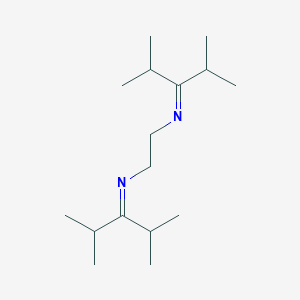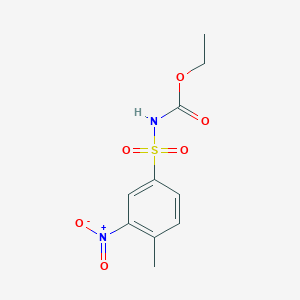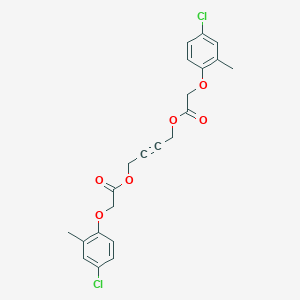
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne, also known as Iodofenphos, is a synthetic organophosphorus compound that has been used as a pesticide. It has been found to have potent insecticidal and acaricidal properties, making it an effective tool for pest control. In recent years, there has been increasing interest in the potential scientific research applications of Iodofenphos due to its unique chemical structure and properties.
作用机制
The mechanism of action of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne is not well understood. However, it is believed to act through inhibition of acetylcholinesterase, an enzyme that is critical for proper neurological function in insects and other pests. This leads to paralysis and ultimately death of the target organism.
生化和生理效应
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of biochemical and physiological effects. In insects and other pests, it causes paralysis and death through inhibition of acetylcholinesterase. In mammals, it has been found to have potential neurotoxic effects, leading to concerns about its safety for use in pest control.
实验室实验的优点和局限性
One advantage of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne for use in lab experiments is its potent insecticidal and acaricidal properties, which make it an effective tool for studying the effects of pesticides on target organisms. However, its potential neurotoxic effects in mammals may limit its usefulness for certain types of experiments.
未来方向
There are a number of potential future directions for research on 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne. One area of interest is in the development of new insecticides and acaricides based on its chemical structure and properties. Additionally, further study is needed to better understand its mechanism of action and potential neurotoxic effects in mammals. Finally, research on the potential use of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne in the treatment of certain diseases such as cancer may also be of interest.
合成方法
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne can be synthesized through a multi-step process starting with the reaction of 2-methyl-4-chlorophenol with acetic anhydride to form 2-methyl-4-chlorophenoxyacetic acid. This is then reacted with but-2-yne-1,4-diol to form the final product.
科学研究应用
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of potential scientific research applications. One area of interest is in the development of new insecticides and acaricides. Its potent insecticidal and acaricidal properties make it a promising candidate for further study in this area. Additionally, 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have potential as a herbicide, as well as in the treatment of certain diseases such as cancer.
属性
CAS 编号 |
14569-74-5 |
|---|---|
产品名称 |
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne |
分子式 |
C22H20Cl2O6 |
分子量 |
451.3 g/mol |
IUPAC 名称 |
4-[2-(4-chloro-2-methylphenoxy)acetyl]oxybut-2-ynyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H20Cl2O6/c1-15-11-17(23)5-7-19(15)29-13-21(25)27-9-3-4-10-28-22(26)14-30-20-8-6-18(24)12-16(20)2/h5-8,11-12H,9-10,13-14H2,1-2H3 |
InChI 键 |
MDDXOTKGUJAELO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
其他 CAS 编号 |
14569-74-5 |
同义词 |
Bis[[(4-chloro-o-tolyl)oxy]acetic acid]2-butyne-1,4-diyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



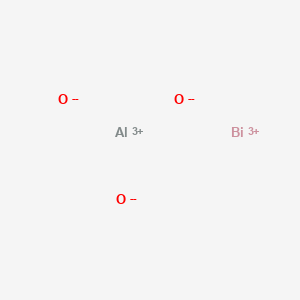
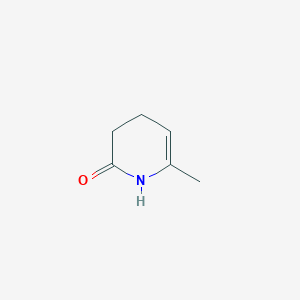
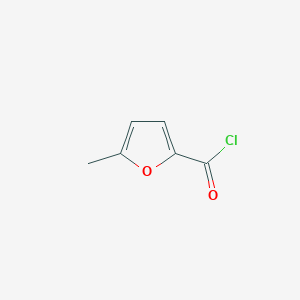
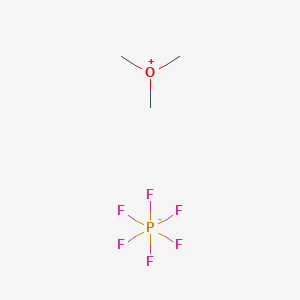
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)

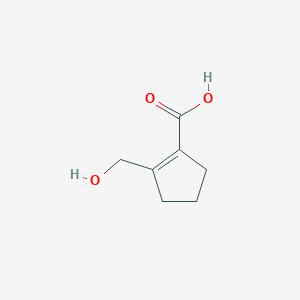
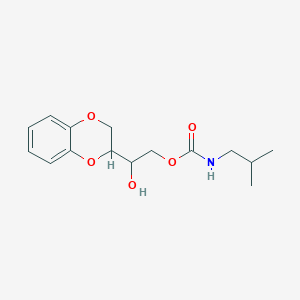
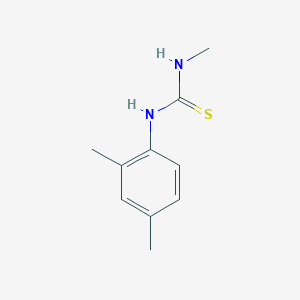
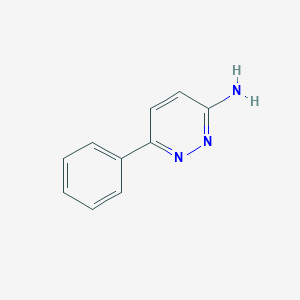
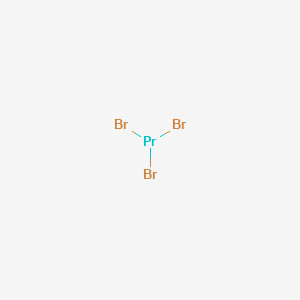
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
